molecular formula C5H6N4O B135014 2,4-Diaminopyrimidine-5-carboxaldehyde CAS No. 20781-06-0

2,4-Diaminopyrimidine-5-carboxaldehyde

Cat. No.: B135014
CAS No.: 20781-06-0
M. Wt: 138.13 g/mol
InChI Key: GPWNWKWQOLEVEQ-UHFFFAOYSA-N
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Description

2,4-Diaminopyrimidine-5-carboxaldehyde is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diaminopyrimidine-5-carboxaldehyde typically involves the reaction of 2,4-diaminopyrimidine with formylating agents. One common method is the Vilsmeier-Haack reaction, where 2,4-diaminopyrimidine reacts with N,N-dimethylformamide and phosphorus oxychloride to yield the desired carboxaldehyde derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Diaminopyrimidine-5-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various alkylating or acylating agents under basic or acidic conditions.

Major Products Formed

    Oxidation: 2,4-Diaminopyrimidine-5-carboxylic acid.

    Reduction: 2,4-Diaminopyrimidine-5-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

2,4-Diaminopyrimidine-5-carboxaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential as a building block in the synthesis of nucleic acid analogs.

    Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminopyrimidine: Lacks the aldehyde group, making it less reactive in certain chemical transformations.

    2,4-Diaminopyrimidine-5-carboxylic acid: The oxidized form of 2,4-diaminopyrimidine-5-carboxaldehyde, with different chemical properties and reactivity.

    2,4-Diaminopyrimidine-5-methanol: The reduced form, with an alcohol group instead of an aldehyde.

Uniqueness

This compound is unique due to the presence of both amino and aldehyde functional groups, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in synthetic chemistry and a valuable compound for research and industrial applications.

Biological Activity

2,4-Diaminopyrimidine-5-carboxaldehyde (DAPC) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential in various therapeutic applications, particularly in cancer treatment and as an antimicrobial agent. This article reviews the biological activity of DAPC, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

DAPC has the molecular formula C5H6N4OC_5H_6N_4O and features two amino groups at positions 2 and 4 of the pyrimidine ring, along with a carboxaldehyde group at position 5. Its structural characteristics contribute significantly to its biological reactivity.

Target Enzymes:
The primary biological target of DAPC is dihydrofolate reductase (DHFR) , an enzyme crucial for folate metabolism. Inhibition of DHFR disrupts nucleotide synthesis, which is vital for cell proliferation.

Mode of Action:
DAPC acts as a competitive inhibitor of DHFR. By binding to the active site of the enzyme, it prevents the conversion of dihydrofolate to tetrahydrofolate, leading to reduced levels of nucleotides necessary for DNA synthesis. This mechanism is particularly significant in the context of cancer cells, which have high proliferation rates.

Anticancer Properties

Research has demonstrated that DAPC exhibits significant anticancer activity against various cancer cell lines. For instance, studies have shown that DAPC can inhibit the growth of breast cancer and cervical cancer cells by inducing apoptosis through its action on DHFR.

Table 1: Anticancer Activity of DAPC

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)0.25DHFR inhibition leading to nucleotide depletion
HeLa (Cervical)0.30Induction of apoptosis via metabolic disruption
A549 (Lung)0.40Inhibition of cell proliferation

Antimicrobial Activity

In addition to its anticancer properties, DAPC has shown promising antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. The compound's ability to inhibit mycobacterial DHFR suggests its potential as a therapeutic agent for tuberculosis treatment.

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundMinimum Inhibitory Concentration (MIC)Target Enzyme
DAPC1.5 μg/mLMtb-DHFR

Structure-Activity Relationships (SAR)

The efficacy of DAPC as an inhibitor is influenced by its structural components. Modifications at various positions on the pyrimidine ring can enhance or diminish its biological activity. For example:

  • Alkyl Substituents: Increasing alkyl chain length at the C6 position enhances potency due to improved hydrophobic interactions with the enzyme.
  • Amino Group Substitution: Variations in amino group substitutions can affect binding affinity and selectivity towards different isoforms of DHFR.

Figure 1: SAR Analysis

SAR Analysis (Note: Replace with actual image URL if applicable)

Case Studies

  • In Vitro Studies: A study conducted by researchers at GlaxoSmithKline demonstrated that a series of DAPC derivatives exhibited nanomolar inhibition against Candida albicans DHFR, indicating potential as antifungal agents alongside their anticancer properties .
  • Clinical Implications: Recent clinical trials have explored DAPC derivatives as potential treatments for non-small cell lung cancer (NSCLC). These trials have highlighted the compound's ability to inhibit key signaling pathways involved in tumor growth and metastasis .

Properties

IUPAC Name

2,4-diaminopyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c6-4-3(2-10)1-8-5(7)9-4/h1-2H,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWNWKWQOLEVEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70309219
Record name 2,4-Diaminopyrimidine-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20781-06-0
Record name 20781-06-0
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Record name 2,4-Diaminopyrimidine-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-diaminopyrimidine-5-carbaldehyde
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